molecular formula C36H39ClFN7O2 B11938453 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Cat. No.: B11938453
M. Wt: 656.2 g/mol
InChI Key: YUPCFANWZUHYAJ-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile is a useful research compound. Its molecular formula is C36H39ClFN7O2 and its molecular weight is 656.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile, commonly referred to as Adagrasib, is a novel small molecule primarily recognized for its role as a KRAS G12C inhibitor in the treatment of non-small cell lung cancer (NSCLC) . This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Adagrasib has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C32H35ClFN7O2, with a molecular weight of approximately 606.133 g/mol. The structural composition includes:

  • A chloronaphthalene moiety
  • A pyrrolidine-derived methoxy group
  • A piperazine ring
    These elements are crucial for its interaction with biological targets .

Adagrasib selectively inhibits the KRAS G12C mutant protein, which is implicated in various cancers. The mechanism involves:

  • Binding Affinity : Adagrasib binds irreversibly to the cysteine residue of the KRAS G12C mutant, leading to the inhibition of downstream signaling pathways associated with cell proliferation and survival.
  • Impact on Cellular Pathways : By inhibiting KRAS, Adagrasib disrupts the MAPK and PI3K pathways, which are critical for tumor growth and metastasis .

Anticancer Efficacy

Adagrasib has demonstrated significant anticancer activity in vitro and in vivo:

  • In Vitro Studies : Research using A549 (lung cancer) and HeLa (cervical cancer) cell lines showed that Adagrasib effectively reduced cell viability with IC50 values indicating potent inhibitory effects compared to standard treatments like doxorubicin .
Cell LineIC50 (nM)Reference
A54925
HeLa30

Case Studies

  • Clinical Trials : In clinical settings, Adagrasib has been evaluated in patients with KRAS G12C-mutated NSCLC. Preliminary results indicate a response rate of approximately 43%, highlighting its potential as a targeted therapy for this subset of patients .
  • Combination Therapies : Studies have explored the efficacy of combining Adagrasib with other agents such as immune checkpoint inhibitors, showing enhanced therapeutic effects and improved patient outcomes .

Pharmacokinetics and Toxicology

Adagrasib exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within hours.
  • Metabolism : Primarily metabolized by CYP enzymes, with a half-life allowing for once-daily dosing.

Toxicity profiles indicate manageable side effects, including gastrointestinal disturbances and fatigue, which are common in cancer therapies .

Properties

Molecular Formula

C36H39ClFN7O2

Molecular Weight

656.2 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C36H39ClFN7O2/c1-3-4-5-17-42-18-8-11-28(42)24-47-36-40-31-23-43(32-13-7-10-26-9-6-12-30(37)33(26)32)19-15-29(31)34(41-36)44-20-21-45(35(46)25(2)38)27(22-44)14-16-39/h1,6-7,9-10,12-13,27-28H,2,4-5,8,11,14-15,17-24H2/t27-,28-/m0/s1

InChI Key

YUPCFANWZUHYAJ-NSOVKSMOSA-N

Isomeric SMILES

C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCC#C)F

Canonical SMILES

C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCC#C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.